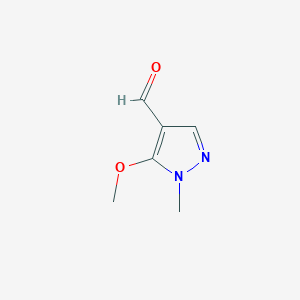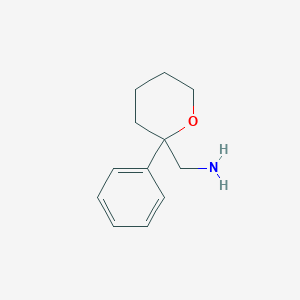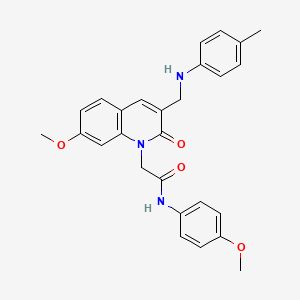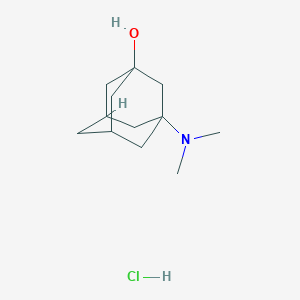
5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1365939-28-1 . It has a molecular weight of 140.14 and its molecular formula is C6H8N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methoxy group (-OCH3) and a methyl group (-CH3) attached to the pyrazole ring .Physical And Chemical Properties Analysis
5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde is a powder at room temperature . It has a molecular weight of 140.14 and its molecular formula is C6H8N2O2 .Applications De Recherche Scientifique
Synthesis of Aminomethylpyrazoles
5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde: serves as a reactant in the synthesis of aminomethylpyrazoles . These compounds are significant due to their potential pharmacological properties, including acting as Smoothened antagonists which can play a role in hair growth inhibition.
Development of ORL1 Receptor Antagonists
The compound is used in the development of ORL1 receptor antagonists . These antagonists are based on N-biarylmethyl spiropiperidine and are explored for their therapeutic potential in treating various conditions such as pain, mood disorders, and addiction.
Creation of Dialkylamino (Phenyl-1H-Pyrazolyl) Butanols
Another application involves the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl) butanols . These substances have been studied for their medicinal chemistry applications, particularly in the design of new drugs with improved efficacy and safety profiles.
Chemical Synthesis and Material Science
The compound is utilized in chemical synthesis and material science research . Scientists leverage its reactivity to create new materials and chemicals with desired properties for various industrial and technological applications.
Chromatography and Analytical Research
In chromatography and analytical research, 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde is used as a standard or reference compound . Its well-defined properties help in the calibration of equipment and the validation of analytical methods.
Life Science Research
This compound finds applications in life science research, where it is used in the study of biological pathways and processes . It can be a part of assays and experiments that aim to understand the molecular mechanisms underlying health and disease.
Pharmaceutical Intermediates
It acts as an intermediate in the pharmaceutical industry . The compound’s structure allows for further modifications, leading to the synthesis of a wide range of pharmaceutical agents.
PDE10A Inhibitors
Lastly, 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde is involved in the synthesis of PDE10A inhibitors . These inhibitors are explored for their potential in treating neurological disorders such as Huntington’s disease and schizophrenia.
Safety and Hazards
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s, and they are frequently used as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may focus on exploring the potential applications of 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde in these areas.
Propriétés
IUPAC Name |
5-methoxy-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10-2)5(4-9)3-7-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNNQGNSNBDJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365939-28-1 |
Source


|
| Record name | 5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2992634.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2992636.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2992639.png)





![3-methyl-2-((4-(trifluoromethyl)benzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2992648.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)
![2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2992654.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
